Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
3-Bromo-4-phenylpyridine structure
商品名:3-Bromo-4-phenylpyridine
CAS番号:88345-89-5
MF:C11H8BrN
メガワット:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928

3-Bromo-4-phenylpyridine 化学的及び物理的性質

名前と識別子

    • Pyridine,3-bromo-4-phenyl-
    • 3-BROMO-4-PHENYLPYRIDINE
    • 3-bromanyl-4-phenyl-pyridine
    • 4-Phenyl-3-bromopyridine
    • Pyridine,3-bromo-4-phenyl
    • 3-Bromo-4-phenylpyridine (ACI)
    • AKOS023671717
    • J-511946
    • SY036468
    • DB-015235
    • SCHEMBL1203821
    • DTXSID70376582
    • BL000497
    • 88345-89-5
    • MFCD04114247
    • CS-0156411
    • LVNPADQPUYHCOR-UHFFFAOYSA-N
    • AS-45740
    • 3-Bromo-4-phenylpyridine
    • MDL: MFCD04114247
    • インチ: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
    • InChIKey: LVNPADQPUYHCOR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C2C=CC=CC=2)=CC=NC=1

計算された属性

  • せいみつぶんしりょう: 232.98400
  • どういたいしつりょう: 232.984
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 12.9A^2

じっけんとくせい

  • 密度みつど: 1.426
  • ゆうかいてん: 49-50
  • ふってん: 293 ºC
  • フラッシュポイント: 131 ºC
  • 屈折率: 1.606
  • PSA: 12.89000
  • LogP: 3.51110

3-Bromo-4-phenylpyridine セキュリティ情報

3-Bromo-4-phenylpyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromo-4-phenylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-250mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
250mg
¥548.0 2022-04-28
eNovation Chemicals LLC
Y1200639-10g
3-Bromo-4-phenylpyridine
88345-89-5 95%
10g
$1275 2024-07-23
Apollo Scientific
OR9978-250mg
3-Bromo-4-phenylpyridine
88345-89-5
250mg
£25.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE595-50mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
50mg
205.0CNY 2021-07-14
Alichem
A023023232-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$1696.80 2023-08-31
TRC
B750993-10mg
3-Bromo-4-phenylpyridine
88345-89-5
10mg
$ 50.00 2022-06-06
Chemenu
CM120980-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$202 2023-02-17
Alichem
A023023232-500mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
500mg
$1019.20 2023-08-31
Matrix Scientific
187928-10g
3-Bromo-4-phenylpyridine
88345-89-5
10g
$1296.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-100mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
100mg
¥366.0 2022-04-28

3-Bromo-4-phenylpyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
リファレンス
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
リファレンス
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
2.4 Reagents: Water ;  70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
1.4 Reagents: Water ;  70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
リファレンス
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Fan, Jinming ; et al, Organic Letters, 2019, 21(22), 9183-9187

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
3.2 Reagents: Water ;  rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
3.4 Reagents: Water ;  70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
4.2 Reagents: Water ;  rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
4.4 Reagents: Water ;  70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

3-Bromo-4-phenylpyridine Raw materials

3-Bromo-4-phenylpyridine Preparation Products

3-Bromo-4-phenylpyridine 関連文献

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Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine
A842547
清らかである:99%
はかる:5g
価格 ($):345.0